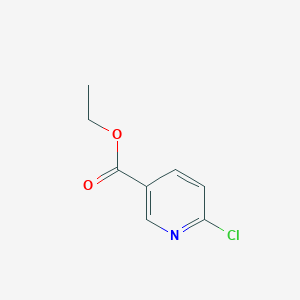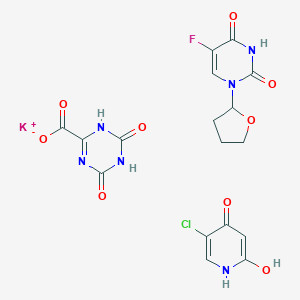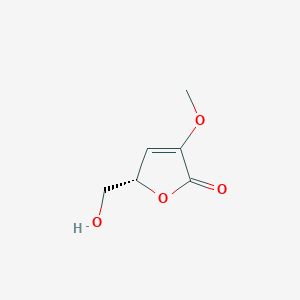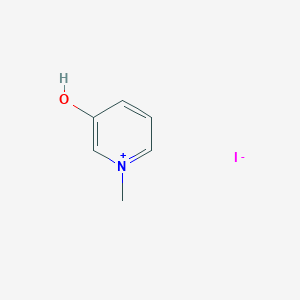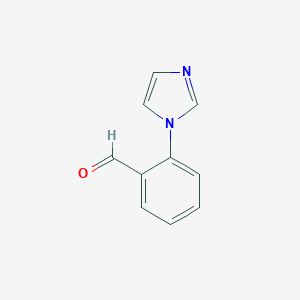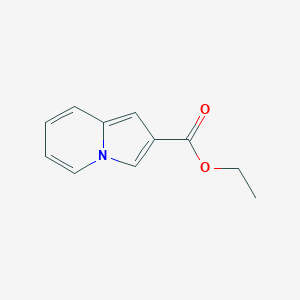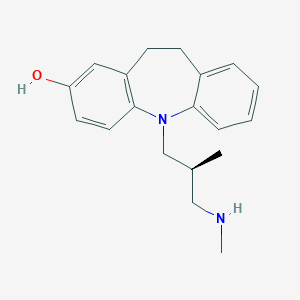
2-Hydroxydesmethyltrimipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydesmethyltrimipramine, also known as 2-HDT, is a metabolite of trimipramine, a tricyclic antidepressant drug. 2-HDT has been found to have potential antidepressant and anxiolytic effects, and has been the subject of scientific research in recent years.
Wirkmechanismus
The exact mechanism of action of 2-Hydroxydesmethyltrimipramine is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This may help to regulate mood and reduce symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Hydroxydesmethyltrimipramine can increase levels of serotonin and norepinephrine in the brain, which may lead to its antidepressant and anxiolytic effects. It has also been found to have antioxidant properties and may protect against oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxydesmethyltrimipramine in lab experiments is that it has been found to be well-tolerated and has low toxicity in animal models. However, its limited solubility in water may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Zukünftige Richtungen
There are several potential future directions for research on 2-Hydroxydesmethyltrimipramine. One area of interest is its potential as a treatment for alcohol addiction and post-traumatic stress disorder. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research could explore the use of 2-Hydroxydesmethyltrimipramine in combination with other antidepressant drugs to enhance its therapeutic effects.
Synthesemethoden
2-Hydroxydesmethyltrimipramine is synthesized by the demethylation of trimipramine, which can be achieved through various methods such as oxidation, reduction, and hydrolysis. One common method involves the use of sodium hydroxide and hydrogen peroxide to oxidize trimipramine to 2-Hydroxydesmethyltrimipramine. The resulting product can then be purified through chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Hydroxydesmethyltrimipramine has been studied for its potential antidepressant and anxiolytic effects in animal models. It has been found to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters involved in mood regulation. Studies have also shown that 2-Hydroxydesmethyltrimipramine may have potential as a treatment for alcohol addiction and post-traumatic stress disorder.
Eigenschaften
CAS-Nummer |
145014-58-0 |
|---|---|
Produktname |
2-Hydroxydesmethyltrimipramine |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
11-[(2S)-2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
LITUUVIRCVGRTI-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Kanonische SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Synonyme |
2-HDMTR 2-hydroxydesmethyltrimipramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







